

An In-Depth Technical Guide to 2,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-5-methoxyaniline

Cat. No.: B1319728

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to **2,4-Difluoro-5-methoxyaniline**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular and Chemical Data

2,4-Difluoro-5-methoxyaniline is an aromatic organic compound that serves as a building block in organic synthesis.^[1] Its structure incorporates a benzene ring substituted with two fluorine atoms, an amine group, and a methoxy group.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

Property	Value
CAS Number	98446-51-6 [1] [2]
Molecular Formula	C ₇ H ₇ F ₂ NO [1]
Molecular Weight	159.13 g/mol [1] [2]
MDL Number	MFCD08689699 [1] [2]
SMILES Code	NC1=CC(OC)=C(F)C=C1F [1]
Synonyms	5-Amino-2,4-difluoroanisole, 4,6-Difluoro-m-anisidine [2]
Storage Conditions	2-8°C, under inert atmosphere, kept in a dark place [1]

Molecular Structure Visualization

The structural arrangement of **2,4-Difluoro-5-methoxyaniline**, with the IUPAC numbering of the benzene ring, is depicted in the following diagram. The diagram illustrates the relative positions of the functional groups which are crucial for its chemical reactivity and use in synthetic chemistry.

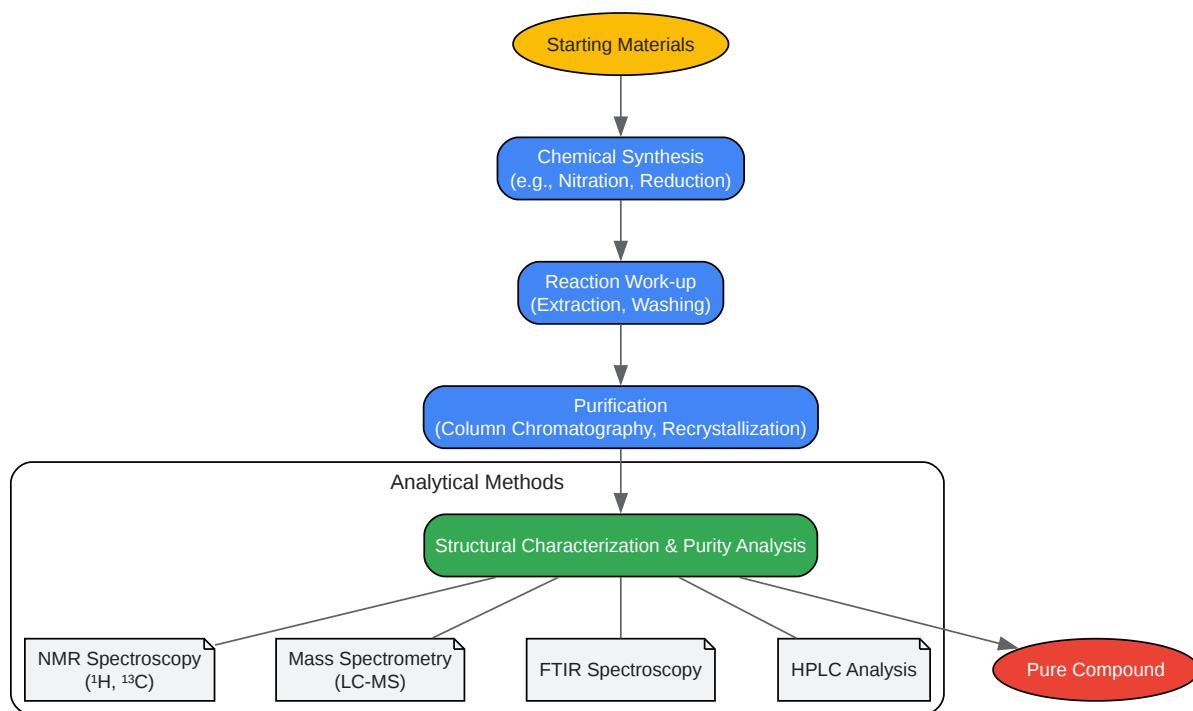
Caption: Molecular structure of **2,4-Difluoro-5-methoxyaniline**.

Experimental Protocols

The synthesis and characterization of aniline derivatives involve standard organic chemistry techniques. Below is a representative experimental protocol for the synthesis and characterization of a substituted aniline, which can be adapted for **2,4-Difluoro-5-methoxyaniline**.

Synthesis Protocol: A Representative Example

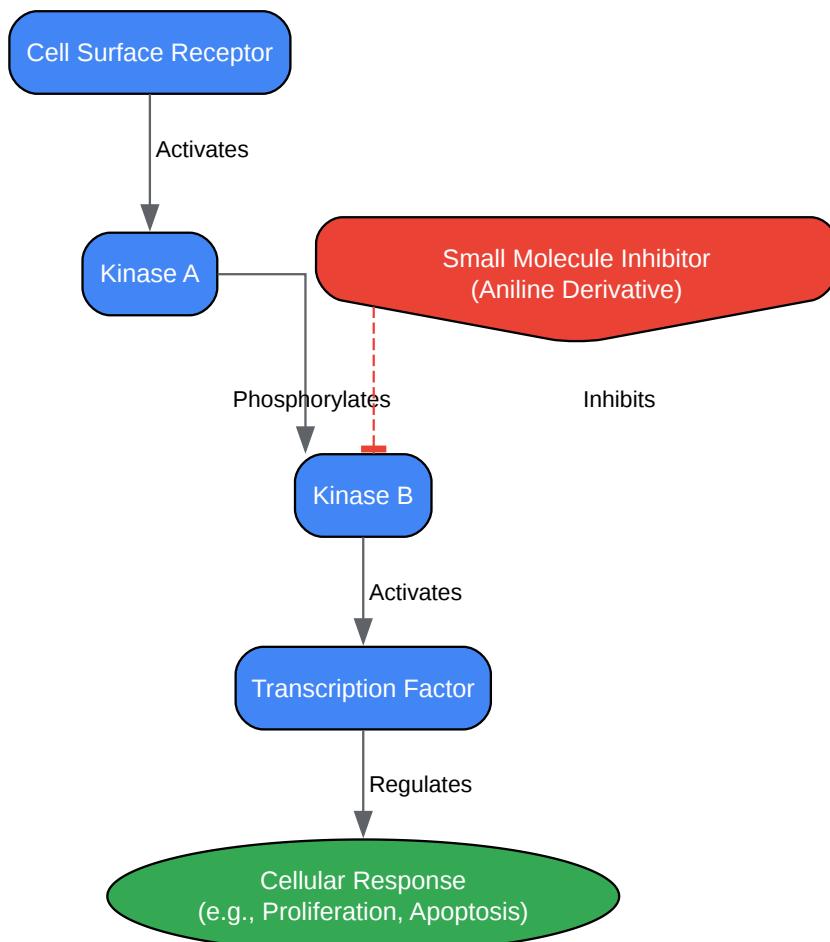
A common method for the preparation of substituted anilines is through the reduction of the corresponding nitro compound. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of a protected 4-fluoro-2-methoxyaniline, followed by deprotection.[\[3\]](#)


- Protection of the Amine Group: The starting aniline is treated with an acid or a base to protect the amine group, forming an N-protected aniline derivative.[3]
- Nitration: The protected aniline is then subjected to nitration to introduce a nitro group onto the aromatic ring.[3]
- Deprotection: The protecting group is removed from the amine, yielding the desired nitroaniline product.[3]
- Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Characterization Protocol

The identity and purity of the synthesized compound are confirmed through various analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and C-O stretches of the methoxy group.
- High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound by separating it from any remaining starting materials or byproducts.


The general workflow for the synthesis and characterization process is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for synthesis and characterization.

Potential Signaling Pathway Interactions

In drug discovery, aniline derivatives are often investigated for their potential to interact with biological signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a small molecule inhibitor, such as a derivative of **2,4-Difluoro-5-methoxyaniline**, could modulate cellular processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 98446-51-6|2,4-Difluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. 98446-51-6 Cas No. | 2,4-Difluoro-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Difluoro-5-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1319728#2-4-difluoro-5-methoxyaniline-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com